molecular formula C6H7N5O2 B13744495 N-(5-Nitropyridin-2-yl)guanidine CAS No. 345237-29-8

N-(5-Nitropyridin-2-yl)guanidine

Cat. No.: B13744495
CAS No.: 345237-29-8
M. Wt: 181.15 g/mol
InChI Key: ZIAGWGHGUWJHAB-UHFFFAOYSA-N
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Description

N-(5-Nitropyridin-2-yl)guanidine is a chemical compound with the molecular formula C6H7N5O2 It is a derivative of guanidine, featuring a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitropyridin-2-yl)guanidine typically involves the reaction of 2-chloro-5-nitropyridine with guanidine. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and requires heating to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are carefully controlled to ensure consistency and efficiency. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitropyridin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield N-(5-aminopyridin-2-yl)guanidine, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-(5-Nitropyridin-2-yl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Nitropyridin-2-yl)guanidine involves its interaction with specific molecular targets. The nitro group and the guanidine moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Nitropyridin-2-yl)guanidine include other guanidine derivatives and nitro-substituted pyridines. Examples include:

  • N-(5-Aminopyridin-2-yl)guanidine
  • N-(5-Nitropyridin-2-yl)thiourea
  • N-(5-Nitropyridin-2-yl)urea

Uniqueness

This compound is unique due to the presence of both the nitro group and the guanidine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further enhance its significance .

Properties

CAS No.

345237-29-8

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

2-(5-nitropyridin-2-yl)guanidine

InChI

InChI=1S/C6H7N5O2/c7-6(8)10-5-2-1-4(3-9-5)11(12)13/h1-3H,(H4,7,8,9,10)

InChI Key

ZIAGWGHGUWJHAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N=C(N)N

Origin of Product

United States

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